![molecular formula C21H15NO B14215774 4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile CAS No. 727404-77-5](/img/structure/B14215774.png)
4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile is a chemical compound known for its unique structure and properties. It features a benzonitrile group attached to a diphenyloxirane moiety, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, followed by dehydration to produce benzonitrile. This process can be catalyzed by acids and often involves the use of ionic liquids as co-solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids and phase separation techniques can simplify the separation process and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzylamines .
Scientific Research Applications
4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of 4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile include:
- Benzonitrile
- Diphenyloxirane
- Benzaldehyde derivatives
Uniqueness
What sets this compound apart is its unique combination of the benzonitrile and diphenyloxirane moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
727404-77-5 |
|---|---|
Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile |
InChI |
InChI=1S/C21H15NO/c22-15-16-11-13-17(14-12-16)20-21(23-20,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,20H/t20-/m0/s1 |
InChI Key |
VNTCADIUWJODOT-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2([C@@H](O2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(O2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


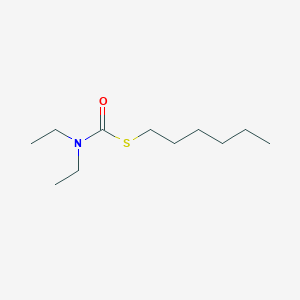
![1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14215702.png)
![4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14215711.png)
![Pyrrolidine, 1-methyl-2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14215713.png)
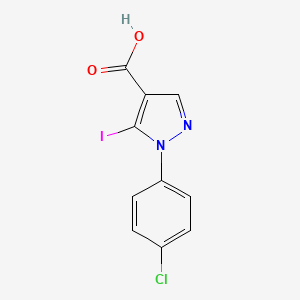
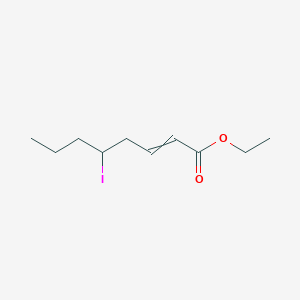
![N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine](/img/structure/B14215725.png)
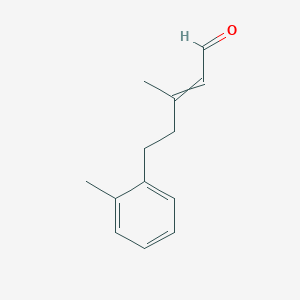
![1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one](/img/structure/B14215737.png)
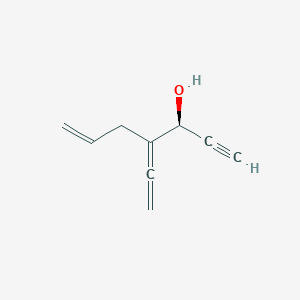

![1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole](/img/structure/B14215744.png)
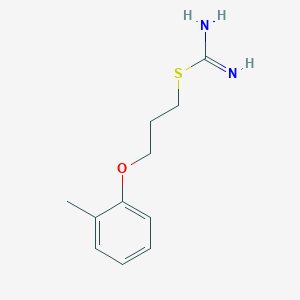
![N-[1-(4-Cyanophenyl)ethenyl]acetamide](/img/structure/B14215758.png)
